![molecular formula C14H15NO3 B1377985 Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1363381-91-2](/img/structure/B1377985.png)
Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Description
Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1447942-35-9) is a spirocyclic compound featuring a fused azetidine-cyclobutane system with a benzyl ester group. Its molecular formula is C₁₅H₁₆O₃, and it has a molecular weight of 244.2857 g/mol . The compound is a low-solubility solid, stable under standard storage conditions, and serves as a versatile intermediate in organic synthesis, particularly for accessing sp³-rich chemical spaces complementary to piperidine-based systems .
Properties
IUPAC Name |
benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPRLSJKUKAFBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160455 | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-91-2 | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Reduction of Precursor Compound
- Starting Material: Compound (14) (a suitable precursor with reducible groups)
- Reagent: Lithium aluminum hydride (LiAlH4)
- Solvent: Tetrahydrofuran (THF)
- Conditions: 0 to 20 °C
- Molar Ratio: Precursor (14) to LiAlH4 = 1:1 to 1:1.5
- Purpose: Reduction of functional groups to form intermediate alcohols or amines necessary for subsequent steps.
Step 2: Protection of Amino Group
- Reagent: Tosyl chloride (TsCl)
- Solvent: Pyridine
- Conditions: Ambient temperature
- Purpose: Protect the amine functionality to prevent side reactions during ring closure.
Step 3: Ring Closure via Sulfonamide Formation
- Reagents: Ortho-nitrobenzenesulfonamide and potassium carbonate (K2CO3)
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 90 to 120 °C
- Purpose: Formation of the azaspiro ring system by intramolecular cyclization.
Step 4: Thiophenol Substitution
- Reagents: Thiophenol and potassium carbonate
- Solvent: N,N-Dimethylformamide (DMF)
- Conditions: Ambient temperature
- Purpose: Introduction of thiophenol group to facilitate further functional group transformations.
Step 5: Ketone Formation and Boc Protection
- Reagents: Hydrochloric acid (HCl) for acidification, sodium bicarbonate (NaHCO3) for basification, and tert-butyl dicarbonate (BOC2O)
- Solvent: Ethyl acetate (EtOAc)
- Conditions: Stirring at room temperature overnight
- Purpose: Conversion of intermediate to ketone, followed by protection of amine with Boc group to yield the final tert-butyl ester.
Reaction Yields and Purity
Step | Reagents/Conditions | Yield (%) | Notes |
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Reduction (Step 1) | LiAlH4, THF, 0–20 °C | Not specified | Critical for clean intermediate |
Tosyl protection (Step 2) | TsCl, pyridine | ~91 | High efficiency protection |
Ring closure (Step 3) | Ortho-nitrobenzenesulfonamide, K2CO3, DMSO, 90–120 °C | Moderate (varies) | Sensitive step, requires optimization |
Thiophenol substitution (Step 4) | Thiophenol, K2CO3, DMF | Not specified | Key functionalization step |
Ketone formation & Boc protection (Step 5) | HCl, NaHCO3, BOC2O, EtOAc, RT overnight | ~60 (two-step total) | Final step with high purity (99%) |
- The overall total yield of the multi-step synthesis can reach approximately 41% under optimized conditions.
- Purity of the final product after recrystallization is reported at 99% by 1H NMR analysis.
Summary of Key Reaction Conditions
Step | Reagents | Solvent | Temperature (°C) | Molar Ratios/Notes |
---|---|---|---|---|
1 | Lithium aluminum hydride | THF | 0–20 | 1:1 to 1:1.5 (precursor:LiAlH4) |
2 | Tosyl chloride | Pyridine | Ambient | Efficient amine protection |
3 | Ortho-nitrobenzenesulfonamide, K2CO3 | DMSO | 90–120 | Promotes ring closure |
4 | Thiophenol, K2CO3 | DMF | Ambient | Facilitates substitution |
5 | HCl, NaHCO3, Boc anhydride | Ethyl acetate | Room temperature | Acid-base adjustment, Boc protection |
Research Findings and Industrial Relevance
- The described method provides a mild, scalable route to Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with relatively high overall yield and purity.
- The use of lithium aluminum hydride reduction and tosyl protection steps ensures selective transformations while minimizing side products.
- Ring closure via ortho-nitrobenzenesulfonamide is a key step that defines the azaspirocyclic core, though it requires careful temperature control to optimize yield.
- The final ketone formation and Boc protection step under mild acidic and basic conditions allows for efficient isolation of the target compound suitable for further pharmaceutical applications.
- This synthetic route has been patented and is considered valuable for large-scale preparation due to its reproducibility and manageable reaction conditions.
Comparative Notes
- Alternative synthetic routes reported in literature (e.g., Org. Lett. 2011) show variable yields, with some steps having low efficiency, making them less suitable for scale-up.
- The described method balances yield, purity, and operational simplicity, making it preferable for industrial synthesis.
Scientific Research Applications
Medicinal Chemistry
Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The spirocyclic structure is known to influence the binding affinity and selectivity of compounds towards biological targets, making it a valuable scaffold in drug design.
Case Study: Antidepressant Activity
Research has indicated that derivatives of spirocyclic compounds can exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications to the benzyl group can enhance the compound's interaction with serotonin receptors, potentially leading to new treatments for depression .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, which can be utilized to create more complex molecules.
Synthesis Pathways
Several synthetic routes have been developed to obtain this compound, including:
- Condensation Reactions: Utilizing amines and carbonyl compounds to form the spirocyclic structure.
- Functional Group Modifications: Altering the benzyl group or introducing other functional groups to tailor the properties of the compound for specific applications.
Material Science
In material science, this compound has been investigated for its potential use in creating novel polymers or as a building block for advanced materials due to its unique structural characteristics and stability.
Biochemical Applications
The compound's ability to interact with biological systems makes it a candidate for research into enzyme inhibitors or modulators. Its structural features may allow it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and aiding in drug discovery.
Mechanism of Action
The mechanism of action of benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1181816-12-5)
- Structural Differences : The tert-butyl ester variant replaces the benzyl group with a bulkier tert-butyl moiety, altering steric and electronic properties.
- Synthetic Utility :
- Scalable synthesis via two efficient routes, enabling gram-scale production .
- Used as a precursor for selective derivatization on azetidine and cyclobutane rings, e.g., reduction to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (96% yield) .
- Key intermediate in drug discovery pipelines, such as for tuberculosis therapeutics and androgen receptor degraders .
- Stability : The tert-butyl group enhances stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid) for further functionalization .
Penicillin-Type Analogues with Azetidinone Rings
Other Spirocyclic Derivatives
- Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate: Larger spiro ring (3.4 vs. Rarely reported in drug discovery, highlighting the preference for 3.3 systems .
- Diazaspiro Compounds (e.g., Benzyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate): Additional nitrogen atoms modify hydrogen-bonding capacity and electronic properties, broadening interaction profiles .
Key Research Findings
Pharmacological Relevance
- The 6-oxo-2-azaspiro[3.3]heptane core is a privileged scaffold in medicinal chemistry. For example, tert-butyl derivatives are intermediates in experimental tuberculosis drugs (e.g., via Mitsunobu reactions with 4-fluorophenol) .
- Benzyl esters are less common in clinical candidates due to challenges in ester cleavage compared to tert-butyl variants .
Physicochemical Properties
- Solubility : Benzyl derivatives exhibit lower solubility than tert-butyl analogues, limiting their use in aqueous systems .
- Stability : Benzyl 6-oxospiro[3.3]heptane-2-carboxylate remains stable under inert storage, while tert-butyl esters require careful handling to prevent premature deprotection .
Biological Activity
Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1363381-91-2) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.27 g/mol
- IUPAC Name : this compound
- CAS Number : 1363381-91-2
- Purity : Typically ≥95% in commercial preparations
The compound features a spirocyclic structure, which is known to confer unique biological properties, including potential interactions with various biological targets.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress. For instance, benzyl esters have been shown to protect cells from oxidative damage by modulating reactive oxygen species (ROS) levels.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds in this class have been evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress, particularly in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
In a study evaluating the neuroprotective effects of related compounds, it was found that the benzyl moiety enhances the stability and bioavailability of the active compound, leading to improved outcomes in models of oxidative stress-induced cell death. The mechanism involves modulation of mitochondrial function and preservation of mitochondrial membrane potential, which are critical in preventing apoptosis in neuronal cells.
Q & A
Q. What are the most efficient synthetic routes for Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, and how can reaction conditions be optimized?
Two scalable synthetic routes have been reported for structurally analogous tert-butyl derivatives (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate). These involve:
- Route 1 : Cyclization of precursors using reagents like DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in toluene, followed by purification via chromatography (gradient elution with Et₂O/Pentane) .
- Route 2 : Functionalization of spirocyclic intermediates via reductive amination or DIBAL-H-mediated reduction, achieving yields >90% . Optimization strategies include controlling reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios of reagents to minimize by-products .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use silica gel chromatography with gradients (e.g., 15–100% Et₂O/Pentane) to isolate the compound .
- Spectroscopy : Confirm the structure via LC-MS (m/z analysis for molecular ion peaks) and ¹H/¹³C NMR to verify spirocyclic geometry and functional groups .
- Crystallography : Employ SHELX programs (e.g., SHELXL) for X-ray diffraction studies, though this requires high-resolution crystals .
Advanced Research Questions
Q. What strategies address challenges in stereochemical control during the synthesis of derivatives like 6-amino or 6-hydroxy analogs?
- Chiral Auxiliaries : Use enantiopure intermediates (e.g., tert-butylsulfinyl groups) to induce asymmetry, as demonstrated in spirocyclic azetidine derivatives .
- Reduction Methods : Opt for selective reducing agents (e.g., DIBAL-H over NaBH₄) to preserve sensitive functional groups (e.g., esters) during transformations .
- By-Product Analysis : Monitor side reactions (e.g., over-reduction or ring-opening) via TLC or HPLC, adjusting reaction times and temperatures accordingly .
Q. How can computational modeling enhance the design of this compound-based bioactive molecules?
- Docking Studies : Use software like AutoDock to predict binding affinities for target proteins (e.g., bacterial enzymes in tuberculosis research) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for further derivatization .
- MD Simulations : Assess conformational stability of spirocyclic cores in solvent environments to guide solubility improvements .
Q. What contradictions exist in reported CAS numbers or molecular descriptors for this compound, and how should researchers resolve them?
Discrepancies in CAS numbers (e.g., 1181816-12-5 vs. 1808092-59-2 for tert-butyl analogs) arise from registry variations across databases. To resolve:
- Cross-reference with authoritative sources like CAS Common Chemistry or PubChem .
- Validate structures using spectral data (NMR, HRMS) and synthetic protocols from peer-reviewed literature .
Methodological Considerations
Q. What analytical techniques are critical for characterizing spirocyclic by-products or degradation products?
- HRMS : Identify exact masses of unexpected fragments (e.g., loss of benzyl or tert-butyl groups) .
- 2D NMR : Use COSY and NOESY to distinguish regioisomers or ring-opened by-products .
- XRD : Resolve ambiguities in spirocyclic geometry when spectral data are inconclusive .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?
- Core Modifications : Synthesize derivatives with varied substituents (e.g., 6-amino, 6-hydroxy) to assess bioactivity .
- Pharmacophore Mapping : Use molecular overlay techniques to compare spirocyclic scaffolds with known bioactive molecules .
- In Vitro Assays : Test derivatives against bacterial targets (e.g., Mycobacterium tuberculosis) to correlate structural changes with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.